(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid
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Overview
Description
(2R)-2-(6-Oxaspiro[35]nonan-7-yl)propanoic acid is a spirocyclic compound characterized by a unique structure where a nonane ring is fused with an oxane ring, creating a spiro junction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or a precursor for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure may allow for specific binding interactions, influencing biological pathways and leading to various effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic oxindoles: These compounds share the spirocyclic structure but differ in the specific rings involved.
5-Amino-pyrazoles: These compounds are also spirocyclic but contain different heteroatoms and functional groups.
Spiro cyclopropanes: These compounds have a smaller ring size compared to (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid.
Uniqueness
(2R)-2-(6-Oxaspiro[35]nonan-7-yl)propanoic acid is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties
Properties
IUPAC Name |
(2R)-2-(6-oxaspiro[3.5]nonan-7-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-8(10(12)13)9-3-6-11(7-14-9)4-2-5-11/h8-9H,2-7H2,1H3,(H,12,13)/t8-,9?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIVVHASOOQJBO-VEDVMXKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(CCC2)CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2(CCC2)CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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